An In-depth Technical Guide to 3-bromo-N-ethylpropanamide: Chemical Properties and Molecular Structure Analysis
An In-depth Technical Guide to 3-bromo-N-ethylpropanamide: Chemical Properties and Molecular Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3-bromo-N-ethylpropanamide (CAS No. 21437-85-4), a halogenated amide of interest in synthetic organic chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes available information, draws expert inferences from closely related analogues, and outlines its core chemical properties, molecular structure, a plausible synthetic route, and key safety considerations. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the use of 3-bromo-N-ethylpropanamide as a chemical intermediate or building block in the design and synthesis of novel molecules.
Compound Identification and Core Properties
3-bromo-N-ethylpropanamide is a derivative of propanoic acid, featuring a bromine atom at the 3-position and an ethyl group attached to the amide nitrogen.
| Property | Value | Source/Comment |
| IUPAC Name | 3-bromo-N-ethylpropanamide | --- |
| CAS Number | 21437-85-4 | [1] |
| Molecular Formula | C₅H₁₀BrNO | [1] |
| Molecular Weight | 180.04 g/mol | [1] |
| Canonical SMILES | CCNC(=O)CCBr | [1] |
| InChIKey | SGEYBDFIAGICMY-UHFFFAOYSA-N | [1] |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on analogues like propanamide.[2] |
| Boiling Point | Not experimentally determined. Predicted to be elevated due to the polar amide group and bromine atom. | |
| Melting Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in a range of organic solvents. | Based on the properties of related amides and brominated compounds. |
Molecular Structure Analysis
The molecular structure of 3-bromo-N-ethylpropanamide is characterized by a central propanamide backbone. The presence of a bromine atom and an N-ethyl group introduces specific structural and electronic features that dictate its reactivity.
Connectivity and Conformation
The molecule consists of a three-carbon chain. The carbonyl carbon (C1) is bonded to the nitrogen of the ethylamine group and the adjacent methylene carbon (C2). The terminal carbon (C3) is bonded to the bromine atom. The amide bond (C-N) is expected to have a partial double bond character, leading to a planar arrangement of the atoms involved (O=C-N-H). Free rotation is expected around the C-C and C-N (ethyl) single bonds, allowing the molecule to adopt various conformations.
Bond Lengths, Bond Angles, and Electronic Effects
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C-Br Bond: The carbon-bromine bond is a key feature, making the C3 carbon electrophilic and susceptible to nucleophilic attack. The bond length is anticipated to be in the typical range for alkyl bromides.
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Amide Group: The amide linkage will exhibit resonance, delocalizing the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. This results in a shorter C-N bond and a longer C=O bond compared to a simple amine and ketone, respectively.
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Electron-withdrawing Effects: The bromine atom and the carbonyl group are both electron-withdrawing, which can influence the acidity of the protons on the adjacent carbon atoms.
Below is a diagram illustrating the molecular structure of 3-bromo-N-ethylpropanamide.
Caption: Molecular structure of 3-bromo-N-ethylpropanamide.
Synthesis and Experimental Protocols
A highly plausible and common method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine. In this case, 3-bromo-N-ethylpropanamide can be synthesized from 3-bromopropanoyl chloride and ethylamine.
Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 3-bromopropanoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide and hydrochloric acid. An excess of ethylamine or the addition of a non-nucleophilic base is typically used to neutralize the HCl byproduct.
Caption: Synthetic workflow for 3-bromo-N-ethylpropanamide.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for amide synthesis and should be optimized for specific laboratory conditions.
Materials:
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3-Bromopropanoyl chloride
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Ethylamine (as a solution in a suitable solvent like THF or as a gas)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine or other non-nucleophilic base (optional, if not using excess ethylamine)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle/ice bath
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromopropanoyl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Amine Addition: Slowly add a solution of ethylamine (2.2 equivalents) in DCM to the stirred solution of the acyl chloride via a dropping funnel. Maintain the temperature at 0 °C during the addition. If using a base like triethylamine, 1.1 equivalents of ethylamine and 1.2 equivalents of triethylamine can be used.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude 3-bromo-N-ethylpropanamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure.
Chemical Reactivity and Potential Applications
The reactivity of 3-bromo-N-ethylpropanamide is primarily dictated by the two functional groups: the amide and the alkyl bromide.
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Alkyl Bromide Reactivity: The bromine atom is a good leaving group, making the C3 carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position, making it a useful building block for more complex molecules.
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Amide Group Reactivity: The amide group is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield 3-bromopropanoic acid and ethylamine. It can also be reduced to the corresponding amine.
Potential Applications:
Based on the reactivity of similar brominated amides, 3-bromo-N-ethylpropanamide can be a valuable intermediate in:
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Medicinal Chemistry: As a scaffold or building block for the synthesis of pharmacologically active compounds. The bromo-functional handle allows for the attachment of various moieties to explore structure-activity relationships.
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Materials Science: For the synthesis of functionalized polymers or surface modifications.
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Agrochemical Research: As an intermediate in the preparation of new pesticides or herbicides.
Safety and Handling
Detailed toxicological data for 3-bromo-N-ethylpropanamide is not available. However, based on the hazard classifications of closely related compounds like 3-bromo-N,N-dimethylpropanamide and general knowledge of alkylating agents, the following precautions are strongly recommended.[3]
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Hazard Classification (Inferred):
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Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[3]
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Skin Corrosion/Irritation: Expected to cause skin irritation.[3]
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Eye Damage/Irritation: Expected to cause serious eye irritation.[3]
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Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
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Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid inhalation of vapors or dust.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-bromo-N-ethylpropanamide is a bifunctional molecule with significant potential as a versatile intermediate in organic synthesis. While specific experimental data is sparse, its chemical properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. The synthetic protocol outlined in this guide provides a practical starting point for its preparation. As with any chemical, strict adherence to safety protocols is paramount when handling this compound. This guide serves as a valuable resource for researchers looking to incorporate 3-bromo-N-ethylpropanamide into their synthetic endeavors.
References
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NIST. (n.d.). Propanamide, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Chemsrc. (2025, September 21). 3-bromo-N-ethylpropanamide. Retrieved from [Link]
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MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide. Retrieved from [Link]
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ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]
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ACS Publications. (2012, September 7). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Propanamide. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
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SciSpace. (1918, January 1). LXXXII.—The preparation of ethylamine and of diethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones. Retrieved from [Link]
